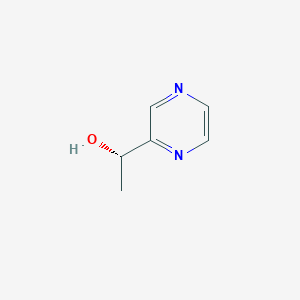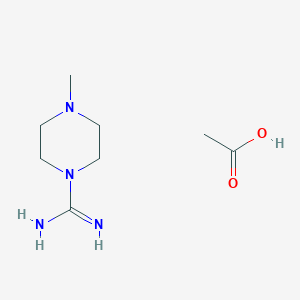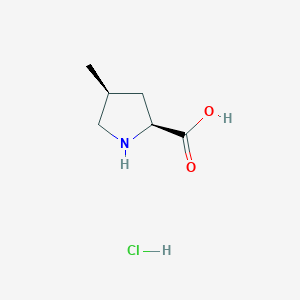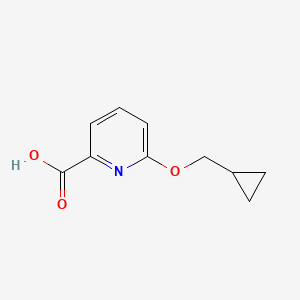
(1S)-1-(pyrazin-2-yl)ethan-1-ol
Descripción general
Descripción
(1S)-1-(pyrazin-2-yl)ethan-1-ol, also known as PZE, is an organic compound with a molecular formula of C4H6N2O. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. PZE is a versatile compound that has been used in a variety of applications, ranging from drug synthesis to industrial processes.
Aplicaciones Científicas De Investigación
1. Pharmacological Effects
Compounds with pyrazin-2-yl moiety, similar to (1S)-1-(pyrazin-2-yl)ethan-1-ol, have been extensively studied for their diverse pharmacological properties. Pyrazine derivatives are known for their significant pharmacological effects, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, arteriosclerosis treatment, antiviral, and more. The recognition of these properties has sparked increasing interest among researchers, encouraging further studies to develop more effective and clinically relevant compounds (Ferreira & Kaiser, 2012). Furthermore, pyrazine-based ligands in protein targets exhibit various binding interactions crucial for drug development, underscoring the potential of pyrazine moieties in medicinal chemistry (Juhás & Zítko, 2020).
2. Renin Inhibition and Blood Pressure Regulation
A study showcased a series of 1,2,4-triazolo[4,3-a]pyrazine derivatives, incorporating transition-state mimetics like (1S,2S)-2-amino-1,3-dicyclohexyl-1-hydroxypropane, displaying human renin inhibitory activity. These compounds were potent inhibitors of human renin and effectively regulated blood pressure in animal models, indicating potential therapeutic use in treating hypertension (Roberts et al., 1990).
3. Anxiolytic Effects
A pyrazine derivative, 2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol (LQFM032), was investigated for its anxiolytic-like effect. The study revealed that LQFM032 exhibited anxiolytic-like activity through benzodiazepine and nicotinic pathways without affecting mnemonic activity, pointing towards its potential as an anxiolytic agent (Brito et al., 2017).
4. Antiulcer and Cytoprotective Activities
Pyrazine derivatives related to mepirizole and dulcerozine were synthesized and evaluated for their cytoprotective antiulcer activity. Among these, certain compounds demonstrated potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, with low acute toxicity, indicating their potential as antiulcer agents (Ikeda et al., 1996).
5. Cancer Chemoprevention
The compound 5-(2-Pyrazinyl)-4-methyl-1,2-dithiol-3-thione (Oltipraz) demonstrated the ability to inhibit carcinogen-induced neoplasia, suggesting its potential use as a chemopreventive agent against cancer. The compound was found to have low toxicity and protective effects against various carcinogens, highlighting its promise in cancer chemoprevention (Wattenberg & Bueding, 1986).
Propiedades
IUPAC Name |
(1S)-1-pyrazin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQUNKQRPBWOQQ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CN=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(pyrazin-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B1392958.png)



![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1392966.png)







![3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1392978.png)
